molecular formula C15H13NO6S B2395855 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid CAS No. 314260-32-7

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid

Cat. No. B2395855
CAS RN: 314260-32-7
M. Wt: 335.33
InChI Key: HRNCHBDCEHBSHD-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid (also known as 2-DHBDS) is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. It has been used in a variety of applications, including synthesis, drug design, and biochemical and physiological studies.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

The compound 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid shows potential in antioxidant capacity assays, particularly in the context of ABTS/PP decolorization assays. These assays are critical for measuring the antioxidant capacity of various substances. The reaction pathways involving this compound indicate specific reactions such as coupling, which might bias comparisons between antioxidants. Nevertheless, ABTS-based assays, with this compound's involvement, are valuable for tracking changes in antioxidant systems during storage and processing, despite the need for further elucidation on the extent of coupling reactions and the specificity of oxidation products (Ilyasov et al., 2020).

Synthetic and Pharmacological Potential

The synthetic methods and biological activities of derivatives containing the sultone core, including compounds similar to 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid, demonstrate significant synthetic and pharmacological potential. These derivatives show promise in constructing new molecular systems with attractive pharmacological properties. Despite the scarcity of studies on their pharmacological properties, their structural similarity to known cores like coumarin has led to research into their anticoagulant, antimicrobial, and antitumor properties (Hryhoriv et al., 2021).

Gut Function Regulation

Benzoic acid derivatives, including those similar to the compound , have been studied for their role in regulating gut functions. They are used as antibacterial and antifungal preservatives in food and feeds, showing potential to improve growth and health by promoting gut functions. This includes the regulation of enzyme activity, redox status, immunity, and microbiota, indicating a broader application of these compounds beyond their preservative roles (Mao et al., 2019).

N-sulfonylamino Azines Biological Importance

The compound falls within the class of N-sulfonylamino azines, known for their diuretic, antihypertensive, anti-inflammatory, and anticancer activities. This highlights the biological and preclinical importance of such compounds in medicinal chemistry, offering insights into the development of new therapeutic agents for various disorders, including neurological ones (Elgemeie et al., 2019).

Advanced Oxidation Processes

The role of advanced oxidation processes in degrading recalcitrant compounds, including pharmaceuticals and personal care products, is significant. By understanding the degradation pathways and biotoxicity of by-products, researchers can better manage environmental pollutants. Compounds like 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid and its derivatives play a role in these processes, contributing to the development of more effective water treatment technologies (Qutob et al., 2022).

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6S/c17-15(18)11-3-1-2-4-12(11)16-23(19,20)10-5-6-13-14(9-10)22-8-7-21-13/h1-6,9,16H,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNCHBDCEHBSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid

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